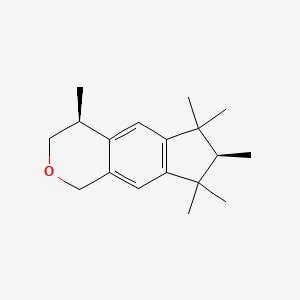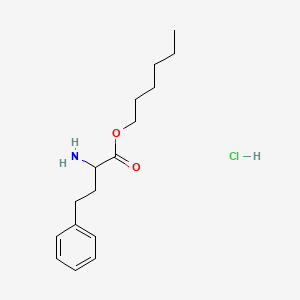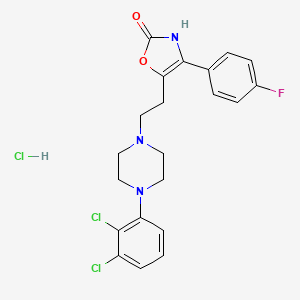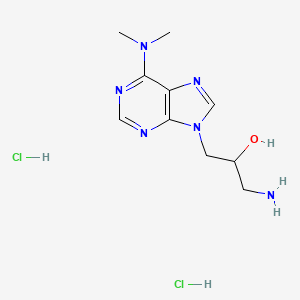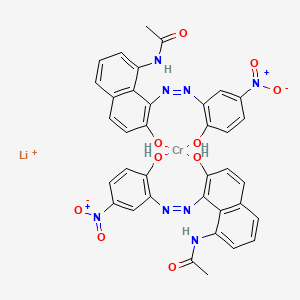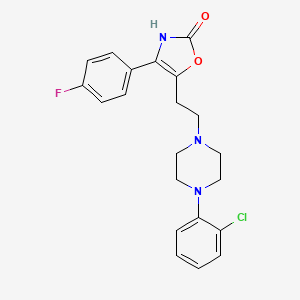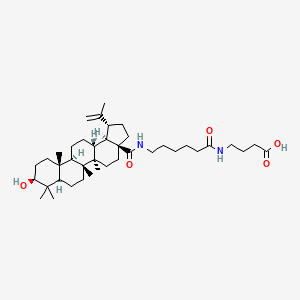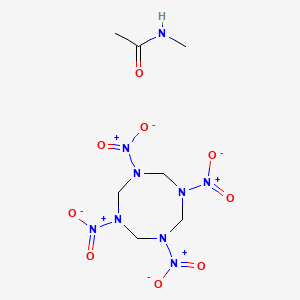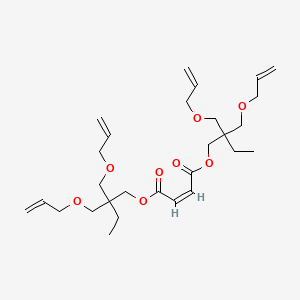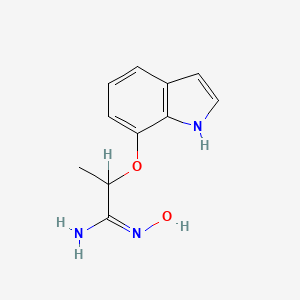
Foropafant fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Foropafant fumarate is a compound developed by Sanofi as a platelet-activating factor (PAF) antagonist. It was initially investigated for its potential therapeutic applications in treating conditions such as asthma, thrombosis, and ulcerative colitis. Despite its promising pharmacological profile, the development of this compound was discontinued due to a lack of efficacy .
Vorbereitungsmethoden
The synthesis of foropafant fumarate involves several steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of foropafant is synthesized through a series of reactions involving the formation of a thiazole ring and the attachment of various substituents.
Functionalization: The core structure is further functionalized by introducing specific groups that enhance its activity as a PAF antagonist.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Foropafant fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the pharmacological properties of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a PAF antagonist, foropafant fumarate has been used in studies to understand the role of PAF in various chemical processes.
Biology: The compound has been investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: this compound was initially developed for the treatment of asthma, thrombosis, and ulcerative colitis. Although its development was discontinued, it remains a valuable tool in research to understand the mechanisms of these diseases.
Industry: The compound’s ability to inhibit PAF-induced aggregation of platelets makes it a potential candidate for developing new therapeutic agents
Wirkmechanismus
Foropafant fumarate exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological processes, including inflammation and thrombosis. By binding to the receptor, this compound prevents PAF from exerting its effects, thereby reducing inflammation and platelet aggregation. The molecular targets and pathways involved include the PAF receptor and downstream signaling pathways that mediate inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Foropafant fumarate is unique in its high potency and selectivity as a PAF antagonist. Similar compounds include:
Ginkgolide B: Another PAF antagonist derived from Ginkgo biloba, which has been studied for its neuroprotective effects.
Lexipafant: A synthetic PAF antagonist that has been investigated for its potential in treating acute pancreatitis.
Compared to these compounds, this compound exhibits a higher affinity for the PAF receptor and greater selectivity, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
136470-45-6 |
|---|---|
Molekularformel |
C32H44N4O4S |
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H40N4S.C4H4O4/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22;5-3(6)1-2-4(7)8/h9-11,14-16,18-21H,12-13,17H2,1-8H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
VVMIAYBAROQMMT-WLHGVMLRSA-N |
Isomerische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


